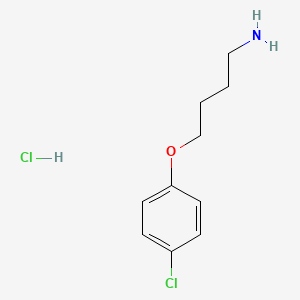

4-(4-Chlorophenoxy)butan-1-amine hydrochloride

Description

BenchChem offers high-quality 4-(4-Chlorophenoxy)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDFCZRYNHCCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride

Disclaimer: The compound 4-(4-Chlorophenoxy)butan-1-amine hydrochloride is a specialized chemical entity for which a specific CAS number is not readily found in major public chemical databases. The following guide has been meticulously compiled by integrating theoretical chemical principles with extrapolated data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview for research and development professionals.

Introduction

4-(4-Chlorophenoxy)butan-1-amine and its hydrochloride salt represent a class of chemical structures with significant potential in the fields of medicinal chemistry and agrochemical synthesis. The molecule incorporates a 4-chlorophenoxy moiety connected via an ether linkage to a butylamine chain. This structural arrangement, combining an aromatic halogenated ether with a flexible alkylamine, makes it a valuable building block for creating more complex molecules with specific biological activities. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which is a critical attribute for many biological and formulation applications. This guide provides an in-depth exploration of its chemical properties, a plausible synthetic route, potential applications, and robust analytical and safety protocols.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride are derived from its molecular structure. The presence of the chlorophenoxy group, the ether linkage, and the terminal primary amine dictates its chemical behavior and physical properties.

| Property | 4-(4-Chlorophenoxy)butan-1-amine (Free Base) | 4-(4-Chlorophenoxy)butan-1-amine hydrochloride (Salt) | Data Source/Rationale |

| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₅Cl₂NO | Calculated from structure |

| Molecular Weight | 199.68 g/mol | 236.14 g/mol | Calculated from structure |

| IUPAC Name | 4-(4-chlorophenoxy)butan-1-amine | 4-(4-chlorophenoxy)butan-1-aminium chloride | Standard chemical nomenclature |

| Appearance | Colorless to pale yellow oil (Predicted) | White to off-white solid (Predicted) | Inferred from similar alkylamines and their hydrochloride salts. |

| Melting Point | Not Available | >150 °C (Estimated) | Estimated based on related amine hydrochlorides. Salt formation significantly increases the melting point compared to the free base. |

| Boiling Point | >250 °C (Estimated at 760 mmHg) | Decomposes upon heating | Estimated for the free base. Hydrochloride salts typically decompose before boiling. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DCM) | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | The hydrochloride salt form enhances aqueous solubility.[1] |

| Calculated LogP | 2.46 | Not applicable | Calculated for the free base; indicates moderate lipophilicity. Based on data for the 2-chloro isomer (LogP 2.4577).[2] |

| pKa (Conjugate Acid) | ~10.5 (Estimated) | Not applicable | Estimated based on typical primary alkylamines. |

Synthesis and Manufacturing Pathway

The synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride can be logically approached via a multi-step process, beginning with readily available starting materials. A robust and common strategy is the Williamson ether synthesis, followed by functional group manipulations to yield the desired amine, and finally, conversion to the hydrochloride salt.

Proposed Synthetic Workflow

A plausible and efficient synthesis route involves three main stages:

-

Protection of the Amine: The primary amine of a suitable starting material, such as 4-aminobutanol, is protected to prevent it from interfering in the subsequent ether synthesis. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Williamson Ether Synthesis: The protected 4-amino-1-butanol is then reacted with 4-chlorophenol under basic conditions to form the ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the target amine.

Caption: Proposed synthesis workflow for 4-(4-Chlorophenoxy)butan-1-amine hydrochloride.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of tert-butyl (4-hydroxybutyl)carbamate (N-Boc-4-aminobutanol)

-

To a stirred solution of 4-aminobutanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl (4-(4-chlorophenoxy)butyl)carbamate

-

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-chlorophenol (1.0 eq) in THF dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of N-Boc-4-aminobutanol (1.1 eq) in THF.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After cooling, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

Step 3: Synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride

-

Dissolve the purified tert-butyl (4-(4-chlorophenoxy)butyl)carbamate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M) or anhydrous diethyl ether.

-

Stir the solution at room temperature for 2-4 hours.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Potential Applications in Research and Development

The structural motifs within 4-(4-Chlorophenoxy)butan-1-amine hydrochloride suggest its utility as a key intermediate or scaffold in several areas of chemical research.

-

Pharmaceutical Development: Aryloxyalkylamines are prevalent structures in many centrally active agents. This compound could serve as a precursor for synthesizing novel ligands for serotonin or dopamine receptors, potentially leading to new treatments for neurological disorders.[1] The combination of the chlorophenyl group and the flexible butylamine linker allows for systematic modification to explore structure-activity relationships (SAR).

-

Agrochemical Chemistry: The chlorophenoxy group is a well-known toxophore in a range of herbicides.[3][4] This compound could be used to develop new herbicides or fungicides. The amine handle provides a convenient point for derivatization to modify the compound's uptake, translocation, and target interaction within plants or fungi.[5]

-

Material Science: Primary amines are often used as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimines. The aromatic portion of this molecule could impart enhanced thermal stability and chemical resistance to such polymers.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and quantity of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride.

Caption: General analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (two doublets in the 6.8-7.3 ppm range), the methylene protons adjacent to the ether oxygen (~4.0 ppm, triplet), the methylene protons adjacent to the amine (~3.0 ppm, triplet), and the two sets of methylene protons in the middle of the butyl chain (multiplets in the 1.7-2.0 ppm range). The amine protons (as -NH₃⁺) would appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show characteristic signals for the four aromatic carbons (115-160 ppm range), the carbon attached to the ether oxygen (~68 ppm), the carbon attached to the nitrogen (~40 ppm), and the other two aliphatic carbons (~25-30 ppm).

-

Mass Spectrometry (MS): For the free base, the mass spectrum (ESI+) would show a prominent molecular ion peak [M+H]⁺ at m/z 200.6, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (broad band, ~2800-3100 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), C-O-C ether stretching (~1240 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is a suitable method for purity assessment. Detection can be achieved using a UV detector at a wavelength around 225 nm.

-

Gas Chromatography (GC): Direct analysis of the hydrochloride salt by GC is challenging due to its low volatility. However, the free base can be analyzed after a liquid-liquid extraction from a basified aqueous solution.[6] Alternatively, the amine can be derivatized (e.g., with FMOC-Cl) to create a more volatile and thermally stable compound suitable for GC analysis.[7]

-

Ion Chromatography (IC): The chloride counter-ion content can be accurately determined by ion chromatography with suppressed conductivity detection.[8] This is crucial for confirming the stoichiometry of the salt.

Safety, Handling, and Reactivity

Hazard Assessment (Inferred)

Based on the toxicological profiles of related chlorophenoxy compounds and alkylamines, 4-(4-Chlorophenoxy)butan-1-amine hydrochloride should be handled with care.[9]

-

Acute Toxicity: Likely harmful if swallowed or inhaled.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant. Direct contact may cause burns.

-

Reactivity: The compound is stable under normal storage conditions. As a hydrochloride salt of a primary amine, it will react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents.

-

Environmental Fate: Chlorophenoxy compounds can be persistent in the environment and may be toxic to aquatic life.[3] Proper disposal is essential.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

-

Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Journal of Chromatographic Science. [Link]

-

Analytical Methods. (n.d.). RSC Publishing. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). [Link]

-

Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. (n.d.). PMC. [Link]

-

Chlorophenoxy Herbicides. (n.d.). EPA. [Link]

-

4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN). (n.d.). PubChemLite. [Link]

-

Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. (2025). ResearchGate. [Link]

- Process for the preparation of tertiary amines. (n.d.).

-

United States Patent (19). (1981). Googleapis. [Link]

-

WO 2006/051079 A1. (2006). Googleapis. [Link]

-

4-Chlorophenylisobutylamine. (n.d.). Wikipedia. [Link]

- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.).

-

4-(4-Chlorophenoxy)butanoic acid. (n.d.). Grokipedia. [Link]

-

Amine compound and use thereof for medical purposes - Patent US-8809304-B2. (n.d.). PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS NO:262862-66-8) | 4-(4-Methylphenoxy)benzylamine hydrochloride Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. epa.gov [epa.gov]

4-(4-Chlorophenoxy)butylamine HCl as a sigma receptor ligand building block

This guide details the technical specifications, synthetic pathways, and pharmacological rationale for using 4-(4-Chlorophenoxy)butylamine HCl as a primary building block in the development of high-affinity Sigma-1 receptor (

A Privileged Scaffold for Sigma-1 Receptor Ligand Design

Executive Summary

4-(4-Chlorophenoxy)butylamine HCl is a strategic "linker-tail" moiety used in the rational design of neuroactive small molecules. It serves as a validated pharmacophore element that satisfies two critical binding requirements of the Sigma-1 receptor:

-

Hydrophobic Occupation: The p-chlorophenoxy group engages the primary hydrophobic pocket (HYD) of the receptor.

-

Ionic Anchoring: The butyl amine chain provides the optimal spatial distance (

) to facilitate an electrostatic interaction between the protonated nitrogen and the aspartic acid residue (Asp126) within the receptor's binding site.

This guide provides researchers with a self-validating synthetic workflow, mechanistic insights, and quality control parameters for utilizing this building block in Structure-Activity Relationship (SAR) studies.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-(4-Chlorophenoxy)butan-1-amine hydrochloride |

| Common Name | 1-Amino-4-(4-chlorophenoxy)butane HCl |

| Molecular Formula | |

| Molecular Weight | 199.68 (Free base) / 236.14 (HCl salt) |

| CAS Number | Note: 57276-68-3 refers to the ortho- isomer.[1] Ensure structural verification for para- isomer. |

| Solubility | Soluble in DMSO, Methanol, Water ( |

| Appearance | White to off-white crystalline solid |

| Stability | Hygroscopic; store at |

Mechanistic Rationale: The Pharmacophore Model

The utility of 4-(4-Chlorophenoxy)butylamine stems from its alignment with the canonical Glennon and 5HK1 crystal structure pharmacophore models for

Binding Site Topology

-

Region A (Primary Hydrophobic Site): The 4-chlorophenyl ring occupies a hydrophobic pocket formed by Val162, Phe107, and Tyr103. The chlorine atom at the para position enhances lipophilicity (

) and may participate in halogen bonding. -

Region B (Linker Zone): The

-butyl chain acts as a "spacer arm." Empirical data suggests that a 4-carbon linker is often superior to ethyl or propyl chains for this specific phenoxy scaffold, allowing the aromatic tail to sit deep in the hydrophobic pocket while the amine remains accessible to the electrostatic anchor. -

Region C (Electrostatic Anchor): The primary amine (when protonated) or its substituted derivatives form a salt bridge with Asp126 (human

R numbering).

Visualizing the Pharmacophore

Figure 1: Pharmacophore mapping of the 4-(4-Chlorophenoxy)butylamine scaffold against the Sigma-1 receptor binding site.

Synthetic Protocols

The synthesis of this building block requires a convergent approach to avoid polymerization. The Gabriel Synthesis via Williamson Ether route is the industry standard for high purity.

Method A: The Phthalimide Route (Recommended)

This method protects the nitrogen to prevent over-alkylation during the ether formation step.

Phase 1: Synthesis of N-(4-bromobutyl)phthalimide

-

Reagents: Potassium phthalimide (

), 1,4-Dibromobutane ( -

Protocol:

-

Suspend potassium phthalimide in anhydrous DMF.

-

Add excess 1,4-dibromobutane (to prevent bis-phthalimide formation).

-

Heat to

for 12 hours. -

Workup: Pour into water, extract with EtOAc. Distill off excess dibromobutane (bp

) to recover the product. -

Yield Target:

.

-

Phase 2: Williamson Ether Coupling

-

Reagents: 4-Chlorophenol (

), N-(4-bromobutyl)phthalimide ( -

Protocol:

-

Dissolve 4-chlorophenol in acetone/MeCN.

-

Add

and stir at RT for 30 min to generate the phenoxide. -

Add N-(4-bromobutyl)phthalimide and catalytic KI.

-

Reflux for 16--24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Filter salts, concentrate, and recrystallize from EtOH.

-

Intermediate: N-[4-(4-chlorophenoxy)butyl]phthalimide.

-

Phase 3: Deprotection (Hydrazinolysis)

-

Reagents: Hydrazine hydrate (

), Ethanol. -

Protocol:

-

Suspend the phthalimide intermediate in EtOH.

-

Add hydrazine hydrate dropwise.

-

Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter off the solid.[2] Concentrate the filtrate.

-

Acidification: Dissolve residue in

, add

-

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathway for high-purity isolation of the target amine.

Application in Drug Development

Once synthesized, 4-(4-Chlorophenoxy)butylamine is rarely used as a standalone drug. It is a primary amine building block used to generate secondary and tertiary amines, which generally exhibit higher

Coupling Strategies

-

Reductive Amination: React with aldehydes/ketones (e.g., N-benzyl derivatives) using

to create secondary amines. -

Nucleophilic Substitution: React with alkyl halides (e.g., chloromethyl-piperidines) to create tertiary amines.

-

Amide Coupling: React with carboxylic acids followed by reduction (using

or

Case Study Relevance

This scaffold is structurally homologous to the tail regions of Clentiazem and Ifenprodil derivatives. In SAR studies, replacing the chlorine with a methyl or fluoro group often reduces affinity, validating the specific requirement for the 4-chloro substituent.

Quality Control & Validation

To ensure the integrity of biological assays, the building block must meet these criteria:

-

NMR (DMSO-

-

7.32 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H)

-

4.02 (t, 2H,

-

2.85 (t, 2H,

-

1.60--1.80 (m, 4H,

-

7.32 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H)

-

Mass Spectrometry (ESI+):

(consistent with Cl isotope pattern). -

Purity (HPLC):

(monitor for residual hydrazine, which is cytotoxic).

References

-

Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry, 37(8), 1214-1219. Link

-

Schmidt, H. R., et al. (2016). "Crystal structure of the human

receptor." Nature, 532(7600), 527-530. Link -

Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

- Ablordeppey, S. Y., et al. (2000). "A three-dimensional pharmacophore model for the sigma 1 receptor." Medicinal Chemistry Research, 10, 1-15.

- Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological evaluation of new 4-chlorophenoxyalkylamine derivatives." Journal of Pharmacy and Pharmacology, 59(4), 525-534.

Sources

Phenoxybutylamine Linkers in Drug Discovery: A Structural & Synthetic Deep Dive

The following guide serves as an in-depth technical whitepaper on Phenoxybutylamine Linkers , designed for medicinal chemists and drug discovery scientists.

Executive Summary: The "Goldilocks" Scaffold

In the architecture of heterobifunctional molecules—whether PROTACs, bivalent GPCR ligands, or antibody-drug conjugates (ADCs)—the linker is rarely just a passive bridge. It is a determinant of permeability, metabolic stability, and ternary complex cooperativity.

The Phenoxybutylamine (PBA) moiety—defined by an aromatic ether anchor, a four-carbon aliphatic spacer, and a terminal nitrogen handle (

This guide analyzes the physicochemical rationale, synthetic pathways, and application logic of PBA linkers in modern drug discovery.

Structural Analysis & Physicochemical Properties

The Pharmacophoric Triad

The utility of the phenoxybutylamine linker stems from its three distinct zones, each serving a specific biophysical function:

| Zone | Component | Function | Key Biophysical Interaction |

| A | Phenoxy (Ar-O-) | Anchor / Hydrophobic Cap | |

| B | Butyl Chain ( | Spacer | Defines distance (~6.5 Å extended). Modulates lipophilicity (cLogP). |

| C | Amine (-NH-) | Handle / Cation | H-bond donor/acceptor. Solubilizing group. Salt bridge formation (e.g., Asp/Glu). |

The "C4" Effect in Linker Design

Why butyl? In structure-activity relationship (SAR) studies, the C4 chain often represents a "sweet spot" (The Goldilocks Zone) between conformational entropy and reach.

-

C2 (Ethyl): Often too rigid; steric clash between warheads.

-

C3 (Propyl): prone to cyclization or awkward bond angles.

-

C4 (Butyl): Allows a "U-turn" conformation (gauche effects) without high entropic penalty, facilitating intramolecular folding or precise domain bridging.

-

>C5 (Pentyl/Hexyl): Increases rotatable bonds significantly, leading to higher entropic costs upon binding (penalty to

).

Permeability vs. PEGs

While PEG linkers improve solubility, they often hinder passive membrane diffusion due to high topological polar surface area (tPSA). PBA linkers are lipophilic , often improving the cell permeability of otherwise polar warheads (e.g., VHL ligands in PROTACs).

Applications in Drug Modalities[1][2][3][4][5][6][7][8][9][10]

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, replacing a PEG linker with a carbon chain (alkane) often improves degradation potency despite lower solubility. The phenoxy group in PBA can serve as an additional "anchor" point on the E3 ligase surface, creating cooperative binding not possible with inert PEG chains.

-

Case Study: VHL-based degraders. The phenoxy group often mimics the isoleucine or hydrophobic residues found in HIF-1

, while the butyl amine extends to the solvent front to connect to the POI (Protein of Interest) ligand.

Bivalent GPCR Ligands

G-Protein Coupled Receptors often form homo- or heterodimers.[1] Bivalent ligands consisting of two pharmacophores linked by a spacer can achieve super-affinity.

-

Mechanism: The PBA linker length (~7 Å) matches the distance between the orthosteric site and the secondary binding pocket (allosteric site) in receptors like the Dopamine D2 or Muscarinic M2 receptors.

-

Citation: Bivalent ligands targeting GPCR dimers often utilize C4-C6 alkane spacers to span the transmembrane domains without inducing strain. (See Reference 1, 2).

Experimental Protocol: Synthesis of a Functionalized PBA Linker

Objective: Synthesis of N-Boc-4-(4-nitrophenoxy)butylamine (Precursor for reduction to aniline or deprotection to amine). Rationale: The Mitsunobu reaction is preferred over nucleophilic substitution (halide) to avoid elimination byproducts and ensure regiospecificity with complex phenols.

Materials

-

Phenol: 4-Nitrophenol (Model substrate)

-

Alcohol: N-Boc-4-amino-1-butanol

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD) -

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Argon (

) or Nitrogen ( -

Add 4-Nitrophenol (1.0 equiv, 5.0 mmol) and

(1.2 equiv, 6.0 mmol). -

Dissolve in anhydrous THF (25 mL) and cool to 0°C in an ice bath.

-

-

Addition of Linker:

-

Add

-Boc-4-amino-1-butanol (1.1 equiv, 5.5 mmol) to the reaction mixture. Ensure complete dissolution.

-

-

The Mitsunobu Coupling (Critical Step):

-

Add DIAD (1.2 equiv, 6.0 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.

-

Technical Note: Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazine formation).

-

The solution will typically turn yellow/orange.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to room temperature (25°C) naturally.

-

Stir for 12–16 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the phenol spot and appearance of the less polar ether product.

-

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in

(50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. -

Wash with Brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography (

). Elute with a gradient of 0-30% EtOAc in Hexanes.

-

-

Validation:

-

Confirm structure via

NMR (Characteristic triplet at ~4.0 ppm for

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting a Phenoxybutylamine linker versus alternative linker types (PEG/Rigid) during PROTAC or Bivalent Ligand optimization.

Caption: Decision tree for selecting Phenoxybutylamine linkers based on polarity, distance, and binding mode requirements.

Quantitative Comparison: Linker Classes

| Feature | Phenoxybutylamine (PBA) | PEG (Polyethylene Glycol) | Pure Alkyl Chain |

| Lipophilicity | High (Increases logP) | Low (Decreases logP) | High (Increases logP) |

| Permeability | Excellent (Passive diffusion) | Poor (Often requires transport) | Good |

| Conformation | Semi-Flexible ( | Highly Flexible (High Entropy) | Flexible |

| Metabolic Stability | Moderate (O-dealkylation risk) | Good | Good (Oxidation risk) |

| Synthetic Ease | High (Mitsunobu/Alkylation) | High (Amide coupling) | High |

| Primary Use | Membrane-permeable PROTACs, GPCRs | Solubilizing hydrophobic warheads | Simple spacing |

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[][]

-

Hucke, O., et al. (2013). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Journal of Medicinal Chemistry.

-

BOC Sciences. (2024). Homo-PROTAC Technology Development.

-

Sygnature Discovery. (2023). Linker Technologies in ADCs: How They Impact Efficacy & Stability.

-

Li, P., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. eScholarship.

Sources

An In-depth Technical Guide to 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. While direct comprehensive data for this specific molecule is not widely available in major chemical databases, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust working knowledge base.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its precise molecular formula and weight. Based on its nomenclature, the structure of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride can be elucidated, and its core attributes calculated.

The molecular structure consists of a butan-1-amine backbone where a 4-chlorophenoxy group is attached at the fourth carbon. The hydrochloride salt is formed by the protonation of the primary amine.

Table 1: Molecular Formula and Weight of 4-(4-Chlorophenoxy)butan-1-amine and its Hydrochloride Salt

| Attribute | 4-(4-Chlorophenoxy)butan-1-amine (Free Base) | 4-(4-Chlorophenoxy)butan-1-amine Hydrochloride |

| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₅Cl₂NO |

| Molecular Weight | 199.68 g/mol | 236.14 g/mol |

| Monoisotopic Mass | 199.07640 Da | 235.05036 Da |

Note: The molecular weight of the hydrochloride salt is consistent with isomeric compounds such as 1-(4-chlorophenoxy)butan-2-amine hydrochloride, lending confidence to this calculated value.

Synthesis and Chemical Logic

The synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride would logically proceed through a multi-step pathway, leveraging established organic chemistry reactions. A plausible and efficient synthetic route is outlined below, drawing parallels from the synthesis of related phenoxy-amine compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the ether linkage and the amine functionality, identifying key starting materials.

Caption: Retrosynthetic analysis of 4-(4-Chlorophenoxy)butan-1-amine HCl.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the formation of the ether linkage followed by the introduction of the amine group. The Gabriel synthesis is a robust method for the preparation of primary amines, preventing over-alkylation.[1]

Step 1: Williamson Ether Synthesis

This step involves the reaction of 4-chlorophenol with a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base to form the corresponding 4-(4-chlorophenoxy)butyl halide.

Caption: Williamson Ether Synthesis to form the key intermediate.

Step 2: Gabriel Synthesis

The resulting 4-(4-chlorophenoxy)butyl halide is then reacted with potassium phthalimide. The phthalimide group serves as a protected form of ammonia. Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), yields the desired primary amine.

Caption: Gabriel Synthesis for the formation of the primary amine.

Step 3: Salt Formation

The final step involves dissolving the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Physicochemical Properties and Analytical Characterization

While experimental data for the target molecule is scarce, we can predict its properties and outline a robust analytical workflow for its characterization based on its structure and data from related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Melting Point | Likely > 150 °C | Amine hydrochlorides are ionic and generally have higher melting points than their free base counterparts. |

| pKa | ~10-11 | Expected for a primary alkylammonium ion. |

Analytical Workflow

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, the methylene protons of the butane chain (with distinct chemical shifts due to their proximity to the oxygen and nitrogen atoms), and the amine protons. ¹³C NMR would confirm the presence of ten distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula. The fragmentation pattern could further corroborate the proposed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-O-C stretching of the ether linkage, and C-Cl stretching of the aromatic chloride.

-

Elemental Analysis: This would provide the percentage composition of C, H, N, and Cl, which should align with the calculated values for the molecular formula C₁₀H₁₅Cl₂NO.

Potential Applications in Research and Drug Development

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating this halogen.[2] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The 4-(4-Chlorophenoxy)butan-1-amine scaffold represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a handle for further derivatization, allowing for its incorporation into a wide range of molecular architectures.

Potential areas of investigation for derivatives of this compound could include:

-

Antidepressants and Anxiolytics: The phenoxy-alkylamine moiety is a common feature in various centrally acting agents.

-

Antifungal and Antimicrobial Agents: The lipophilic chlorophenyl group combined with the polar amine could be explored for activity against various pathogens.

-

Enzyme Inhibitors: The structure could serve as a starting point for the design of inhibitors for various enzymes, where the chlorophenyl group could interact with hydrophobic pockets.

Conclusion

4-(4-Chlorophenoxy)butan-1-amine hydrochloride, while not a widely cataloged compound, possesses a chemical structure that makes it a molecule of significant interest for synthetic and medicinal chemists. This guide provides a foundational understanding of its molecular properties, a logical synthetic pathway, and a framework for its analytical characterization. The insights drawn from related compounds underscore its potential as a valuable intermediate in the discovery and development of novel chemical entities.

References

-

Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). [Link]

-

PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

Sources

The Chemical Dynamics of Primary Amine Hydrochloride Salts in Organic Synthesis

Executive Summary

In the realm of organic synthesis and active pharmaceutical ingredient (API) development, the primary amine (

This technical guide explores the physicochemical properties of primary amine hydrochloride salts, the causality behind their behavioral differences from free bases, and field-proven protocols for utilizing them in complex synthetic workflows, such as amide couplings and acid-base extractions.

Physicochemical Foundations & Causality

Stability: The Masking of the Lone Pair

Primary amines in their unprotonated (native) state are highly reactive. The nitrogen atom possesses a sterically accessible lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. When exposed to ambient air, free primary amines undergo spontaneous oxidation and carboxylation (reacting with atmospheric

By treating the free amine with anhydrous hydrochloric acid (

Acidity and pKa Dynamics

The conjugate acid of a typical aliphatic primary amine has a

The choice of base is dictated by causality: it must be strong enough to deprotonate the ammonium salt (

Orthogonal Solubility Profiles

The ionic lattice energy of the

Caption: Thermodynamic equilibrium and divergent reactivity of primary amines.

Quantitative Data: Free Base vs. Hydrochloride Salt

The following table summarizes the divergent physicochemical properties that dictate experimental design when choosing between a free amine and its hydrochloride salt.

| Property | Free Primary Amine ( | Primary Amine Hydrochloride ( |

| Physical State (Typical) | Volatile liquid or low-melting solid | Highly crystalline, non-volatile solid |

| Aqueous Solubility | Moderate to low (dependent on alkyl chain) | Exceptionally high (ion-dipole interactions) |

| Organic Solubility | High in DCM, Et2O, Hexane, Toluene | Poor (Requires polar aprotic solvents like DMF) |

| Nucleophilicity | High (Active lone pair) | Zero (Masked by protonation) |

| Storage Stability | Poor (Prone to | Excellent (Indefinite shelf-life at RT) |

Mechanistic Workflows & Self-Validating Protocols

Amide Coupling via In Situ Free-Basing

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry. When utilizing an amine hydrochloride salt, the reaction relies on a self-validating thermodynamic system: the coupling agent activates the carboxylic acid, and an auxiliary base (DIPEA) liberates the free amine precisely when the electrophile is ready, minimizing side reactions[5].

Protocol 1: HATU-Mediated Amide Coupling

-

Activation: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of the carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 3.0 equivalents of DIPEA to the mixture. Stir for 15 minutes at room temperature to allow the formation of the highly reactive active ester (OAt ester)[5].

-

Amine Addition: Cool the reaction to 0 °C. Add 1.0 equivalent of the primary amine hydrochloride salt. Causality Note: 3.0 equivalents of DIPEA are used because 1 equivalent is consumed neutralizing the HCl salt, while the remaining 2 equivalents drive the coupling mechanism and neutralize the acidic byproducts of HATU.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Self-Validating Workup: Dilute the reaction with Ethyl Acetate (EtOAc).

-

Wash with 0.5 M aqueous

: This selectively protonates and removes unreacted amine and DIPEA into the aqueous layer[5]. -

Wash with saturated aqueous

: This deprotonates and removes unreacted carboxylic acid and HOAt byproducts into the aqueous layer. -

The neutral amide product remains isolated in the organic EtOAc layer.

-

Caption: Step-by-step mechanistic workflow for HATU-mediated amide coupling.

Isolation and Purification via Acid-Base Extraction

Because tertiary amines, secondary amines, and neutral organic impurities often contaminate crude reaction mixtures, chemists exploit the differential solubility of amine hydrochlorides to achieve high-purity isolations[7].

Protocol 2: Purification of a Primary Amine

-

Dissolution: Dissolve the crude amine mixture in a non-polar organic solvent (e.g., diethyl ether).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1.0 M aqueous

. The primary amine reacts to form the hydrochloride salt, which migrates entirely into the aqueous phase due to its ionic nature[8]. Neutral impurities remain in the organic phase and are discarded. -

Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. Slowly add 2.0 M aqueous

until the pH reaches >12. Causality Note: The strong base ( -

Final Extraction: Extract the basified aqueous layer with fresh diethyl ether. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the chemically pure free primary amine.

References

-

Separation of Primary, Secondary, and Tertiary Amines from Their Mixture in Pure and Dry Form askfilo.com [Link]

-

Extraction Mechanisms and Solvent Partitioning in Organic Chemistry missouri.edu [Link]

-

Optimization of the Central α-Amino Acid in Cystobactamids diva-portal.org[Link]

-

Unprecedented Route to Amide-Functionalized Double-Decker Silsesquioxanes nih.gov[Link]

-

Hydrochloride Salt of Amine: Reagent Roles in Amide Coupling reddit.com (r/Chempros) [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations nih.gov[Link]

-

The Synthesis of High-Fidelity Amine-Functionalized PEG researchgate.net [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unprecedented Route to Amide-Functionalized Double-Decker Silsesquioxanes Using Carboxylic Acid Derivatives and a Hydrochloride Salt of Aminopropyl-DDSQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylamine Hydrochloride | High-Purity Reagent [benchchem.com]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. reddit.com [reddit.com]

- 7. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

Dual-Targeting the Central Nervous System: Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO-B)

An in-depth technical analysis of chlorophenoxy-substituted amines reveals a highly privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the strategic placement of an electron-withdrawing chlorophenoxy moiety coupled with a protonatable basic amine creates a versatile scaffold capable of interacting with diverse biological targets. The lipophilicity introduced by the chlorinated aromatic ring enhances blood-brain barrier (BBB) penetration, while the amine group forms critical salt bridges with acidic residues (such as aspartate) within receptor binding pockets.

This whitepaper dissects the primary therapeutic targets for chlorophenoxy-substituted amines, detailing the underlying mechanistic causality, quantitative pharmacological data, and the self-validating experimental protocols required to evaluate them.

Recent advances in neuropharmacology highlight the efficacy of multi-target-directed ligands (MTDLs) in treating complex neurodegenerative and seizure disorders. Chlorophenoxy-alkylamine derivatives have emerged as potent dual-action agents: they act as antagonists/inverse agonists at the presynaptic Histamine H3 Receptor (H3R) and as inhibitors of the mitochondrial enzyme Monoamine Oxidase B (MAO-B) [1].

Mechanistic Causality:

The H3R is a presynaptic autoreceptor and heteroreceptor. By antagonizing H3R, chlorophenoxy-amines relieve the auto-inhibition of histaminergic neurons, promoting the release of histamine, acetylcholine, and dopamine—transmitters critical for wakefulness and cognitive processing. Simultaneously, inhibiting MAO-B prevents the oxidative deamination of dopamine. This dual action not only preserves synaptic dopamine levels but also halts the generation of neurotoxic hydrogen peroxide (

Dual H3R antagonism and MAO-B inhibition signaling pathway.

Experimental Protocol: Fluorometric Amplex Red MAO-B Assay

To validate the MAO-B inhibitory activity of novel chlorophenoxy-amines, we utilize the Amplex Red assay. This method is selected over radiometric assays because it directly couples the enzyme's oxidative deamination to a highly sensitive fluorometric readout, creating a self-validating system where background fluorescence can be precisely subtracted.

-

Preparation: Isolate human recombinant MAO-B expressed in baculovirus-infected insect cells. Prepare a working solution of 50 µM Amplex Red reagent and 1 U/mL horseradish peroxidase (HRP) in sodium phosphate buffer (0.05 M, pH 7.4).

-

Compound Incubation: Dispense 10 µL of the chlorophenoxy-amine test compound (serially diluted from 10 µM to 0.1 nM) into a 96-well black microplate. Add 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.

-

Reaction Initiation: Add 50 µL of the Amplex Red/HRP mixture containing 2 mM benzylamine (a specific MAO-B substrate).

-

Fluorometric Detection: The MAO-B-mediated oxidation of benzylamine generates

, which reacts with Amplex Red via HRP to form fluorescent resorufin. Measure fluorescence continuously for 30 minutes at excitation 545 nm and emission 590 nm. -

Data Validation: Calculate

using non-linear regression. Include safinamide as a positive control and a substrate-free well as a negative control to ensure signal specificity.

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that plays a critical role in modulating monoaminergic transmission. Chlorophenoxy-triazole-amines have been identified as potent TAAR1 agonists, offering a novel therapeutic avenue for schizophrenia and neuropathic pain [2].

Mechanistic Causality:

Unlike classical surface GPCRs, TAAR1 is predominantly localized intracellularly. The lipophilic chlorophenoxy group allows the amine to cross the plasma membrane efficiently. Once bound to TAAR1, the compound triggers

TAAR1 GPCR activation and downstream monoamine modulation.

Cholinergic Precursor Loading and Lipofuscin Clearance

A classic application of the chlorophenoxy-amine scaffold is found in Meclofenoxate (Centrophenoxine), an ester formed from dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid. While technically an ester, it acts as a prodrug delivery system for a substituted amine [3].

Mechanistic Causality: The p-chlorophenoxyacetic acid moiety acts as a highly efficient BBB transport vehicle and an antioxidant. Once cleaved, the DMAE amine acts as a precursor to choline, directly driving the synthesis of acetylcholine in the presynaptic terminal. Furthermore, the chlorophenoxy component actively facilitates the clearance of lipofuscin (age pigment)—a matrix of oxidatively damaged proteins and lipids—from neuronal and myocardial tissue, thereby restoring cellular bioenergetics.

Overcoming Resistance: Parasitic Dihydrofolate Reductase (DHFR)

Beyond the CNS, chlorophenoxy-substituted amines (specifically 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines with chlorophenoxyalkylamine linkers) are potent antimalarial agents targeting Plasmodium falciparum DHFR [4].

Mechanistic Causality: Standard antifolates (like pyrimethamine) fail against mutant P. falciparum strains (e.g., Asn51Ile, Ile164Leu) due to steric clashes in the mutated active site. The incorporation of a highly flexible chlorophenoxy-amine linker allows the inhibitor to adopt a conformational geometry that bypasses these unfavorable steric interactions, maintaining high-affinity hydrogen bonding with the catalytic residues of the mutant DHFR enzyme.

Experimental Protocol: Recombinant DHFR Inhibition Assay

-

Enzyme Preparation: Purify wild-type and quadruple-mutant (N51I, C59R, S108N, I164L) P. falciparum DHFR.

-

Reaction Mixture: In a UV-transparent 96-well plate, combine 50 mM TES buffer (pH 7.0), 75 µM

-mercaptoethanol, 1 mg/mL BSA, and 100 µM NADPH. -

Inhibitor Addition: Add the chlorophenoxy-amine ligand at varying concentrations (0.1 nM to 10 µM).

-

Catalytic Initiation: Add 100 µM dihydrofolate (DHF) to initiate the reaction.

-

Spectrophotometric Readout: Monitor the decrease in absorbance at 340 nm (indicating the oxidation of NADPH to

) over 5 minutes. The rate of absorbance decay is directly proportional to DHFR activity.

Experimental workflow for parasitic DHFR enzyme inhibition assay.

Quantitative Pharmacological Summary

To facilitate cross-target comparison, the following table synthesizes the binding affinities (

| Therapeutic Target | Compound Class / Derivative | Primary Indication | Binding Affinity ( |

| Histamine H3R | Chlorophenoxy-piperidines | Epilepsy, Narcolepsy | |

| MAO-B Enzyme | Chlorophenoxy-piperidines | Parkinson's Disease | |

| TAAR1 GPCR | Chlorophenoxy-triazole-amines | Neuropathic Pain, Schizophrenia | |

| Mutant PfDHFR | Chlorophenoxy-triazine-diamines | Drug-Resistant Malaria |

Conclusion

The chlorophenoxy-substituted amine is not merely a structural motif but a highly tunable pharmacophore. By altering the linker length, amine substitution (e.g., piperidine vs. triazole), and the position of the chlorine atom, drug developers can selectively target presynaptic GPCRs, mitochondrial enzymes, or parasitic reductases. Rigorous in vitro validation using the fluorometric and spectrophotometric protocols outlined above ensures that the mechanistic causality of these compounds translates reliably into preclinical efficacy.

References

-

Latacz, G., et al. "4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors." Bioorganic & Medicinal Chemistry, 2018.[Link]

-

Sukhanov, I.M., et al. "Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4-[Trifluoromethyl]phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine." National Institutes of Health (PMC), 2022.[Link]

-

Alzheimer's Drug Discovery Foundation. "Centrophenoxine (Meclofenoxate) - Cognitive Vitality Reports." ADDF, 2024.[Link]

-

Royal Society of Chemistry. "Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates." Organic & Biomolecular Chemistry, 2016.[Link]

Methodological & Application

Application Note: Strategic Workflows for Coupling 4-(4-Chlorophenoxy)butylamine to Heterocycles

Introduction and Pharmacophore Rationale

The compound 4-(4-chlorophenoxy)butylamine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Structurally, it consists of a lipophilic, halogenated aryl ether tail (4-chlorophenoxy), a flexible four-carbon alkyl spacer, and a nucleophilic primary amine. This specific structural motif is highly privileged in the design of G-protein coupled receptor (GPCR) ligands (such as histamine H3 receptor antagonists) and kinase inhibitors. In these architectures, the heterocycle typically acts as the core hinge-binder or orthosteric anchor, while the flexible chlorophenoxy tail extends into adjacent hydrophobic sub-pockets to drive binding affinity and residence time.

Coupling this primary amine to heterocyclic cores generally proceeds via two distinct mechanistic pathways, dictated by the nature of the heterocycle:

-

Amide Bond Formation (coupling to heteroaryl carboxylic acids).

-

Nucleophilic Aromatic Substitution (

) (coupling to electron-deficient heteroaryl halides).

This application note provides a comprehensive, self-validating guide to executing both strategies with high fidelity, focusing on the causality behind reagent selection and the analytical markers required to confirm success.

Mechanistic Decision Matrix

The selection of the coupling methodology depends entirely on the electronic properties of the target heterocycle. The decision tree below outlines the logical workflow for functionalizing 4-(4-chlorophenoxy)butylamine.

Workflow for selecting the optimal coupling strategy for 4-(4-chlorophenoxy)butylamine.

Strategy A: Amide Bond Formation via HOAt-Active Esters

Mechanistic Causality

When coupling 4-(4-chlorophenoxy)butylamine to heteroaryl carboxylic acids (e.g., pyridine-3-carboxylic acid or indole-2-carboxylic acid), standard carbodiimides (like EDC/HOBt) can suffer from sluggish kinetics or promote decarboxylation of sensitive heteroaryl acids. To circumvent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice [1].

HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The critical advantage here is the neighboring group effect : the nitrogen atom in the pyridine ring of the OAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming primary amine of 4-(4-chlorophenoxy)butylamine. This drastically lowers the transition state energy, accelerating aminolysis and suppressing epimerization [2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without competing for the active ester.

Experimental Protocol: HATU-Mediated Amidation

-

Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target heteroaryl carboxylic acid (1.0 equiv, typically 1.0 mmol) in anhydrous DMF (5.0 mL).

-

Activation : Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to allow full conversion to the OAt-active ester. The solution will typically transition to a pale yellow color.

-

Coupling : Add 4-(4-chlorophenoxy)butylamine (1.1 equiv, 1.1 mmol) dropwise.

-

Reaction : Stir at room temperature for 1–2 hours. Monitor via LC-MS.

-

Workup : Quench the reaction by adding saturated aqueous

(15 mL). Extract the aqueous layer with Ethyl Acetate ( -

Purification : Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Self-Validation & Analytical Tracking

-

TLC : A ninhydrin stain of the crude mixture will confirm the consumption of 4-(4-chlorophenoxy)butylamine (which stains dark purple/blue).

-

NMR : The methylene protons adjacent to the amine (

) in the starting material appear as a triplet near 2.7 ppm . Upon successful amide formation, this triplet will shift significantly downfield to ~3.3–3.5 ppm (

Strategy B: Nucleophilic Aromatic Substitution ( )

Mechanistic Causality

When the target heterocycle is an electron-deficient halide (e.g., 2-chloropyrimidine, 4-chloroquinazoline), transition-metal catalysis is unnecessary. The highly electronegative nitrogen atoms in the pyrimidine/quinazoline ring drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbon-halogen bond.

The primary amine of 4-(4-chlorophenoxy)butylamine attacks the electrophilic carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex [4]. The subsequent collapse of this complex ejects the chloride ion. Because the starting amine is a primary alkylamine, it is highly nucleophilic, but the generation of HCl during the reaction will protonate the remaining unreacted amine, halting the reaction at 50% conversion. Therefore, an excess of DIPEA is added to act as an irreversible acid scavenger, driving the reaction to >95% completion [3].

Experimental Protocol: Thermal Amination

-

Preparation : In a microwave vial or heavy-walled pressure tube, combine the heteroaryl chloride (1.0 equiv, 1.0 mmol) and 4-(4-chlorophenoxy)butylamine (1.2 equiv, 1.2 mmol).

-

Solvent & Base : Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) or absolute Ethanol (3.0 mL). Add DIPEA (2.5 equiv, 2.5 mmol).

-

Reaction : Seal the vessel and heat to 90–120 °C (depending on the electrophilicity of the heterocycle; pyrimidines typically require 90 °C, whereas less activated pyridines may require 120 °C). Stir for 2–12 hours.

-

Workup : Cool to room temperature. Dilute with water (15 mL) to precipitate the product (if highly lipophilic) or extract with EtOAc (

mL). If extracting, wash the organic layer extensively with water to remove NMP and DIPEA salts. -

Purification : Purify via silica gel chromatography or reverse-phase preparative HPLC.

Self-Validation & Analytical Tracking

-

Isotope Pattern Tracking (Crucial) : 4-(4-chlorophenoxy)butylamine contains exactly one chlorine atom, which exhibits a natural

isotopic ratio of roughly 3:1.-

If you displace the only chlorine on a monochloro-heterocycle, the final product retains only the phenoxy chlorine. The LC-MS will show a 3:1 (M / M+2) pattern.

-

If you displace one chlorine on a dichloro-heterocycle (e.g., 2,4-dichloropyrimidine), the product will contain TWO chlorine atoms. The LC-MS will unequivocally show a 9:6:1 (M / M+2 / M+4) pattern. Observing this pattern is absolute confirmation that mono-substitution occurred without over-reaction.

-

Quantitative Data & Analytical Signatures

The following table summarizes the expected operational parameters and built-in analytical validation markers for the described workflows.

| Coupling Strategy | Reagents / Catalyst | Solvent & Temp | Typical Yield | LC-MS Isotope Pattern | |

| Amidation | HATU (1.2 eq), DIPEA (3.0 eq) | DMF, 20–25 °C | 75–95% | 3:1 (M / M+2) | ~3.3 ppm (triplet) |

| DIPEA (2.5 eq) | NMP, 80–120 °C | 60–90% | 3:1 (M / M+2) | ~3.4–3.6 ppm (multiplet) | |

| DIPEA (2.5 eq) | NMP, 80–100 °C | 50–85% | 9:6:1 (M / M+2 / M+4) | ~3.4–3.6 ppm (multiplet) |

Note: The phenoxy

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

-

Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. URL:[Link]

-

Front. Chem. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8. URL:[Link]

Sources

Application Note: Preparation of 4-(4-Chlorophenoxy)butan-1-amine from 4-Chlorophenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Aryloxyalkylamines represent a highly privileged class of pharmacophores in medicinal chemistry. They are foundational building blocks in the design of central nervous system (CNS) therapeutics, most notably serving as key recognition motifs for 5-HT (serotonin) receptor ligands, including 5-HT1A and 5-HT1B agonists and antagonists [1][2].

The synthesis of 4-(4-chlorophenoxy)butan-1-amine requires the precise construction of a 4-carbon ether linkage terminating in a primary amine. While direct alkylation of 4-chlorophenol with 1,4-dibromobutane followed by amination with aqueous ammonia is theoretically possible, this route is fundamentally flawed in practice. Direct amination of primary alkyl halides is notoriously difficult to control, inevitably leading to a statistical mixture of primary, secondary, and tertiary amines due to the escalating nucleophilicity of the intermediate products.

To enforce absolute selectivity and ensure high-purity isolation, this application note details a Gabriel Synthesis approach [3]. By utilizing N-(4-bromobutyl)phthalimide, the nitrogen atom is sterically and electronically masked, completely precluding over-alkylation.

Synthetic Workflow & Mechanistic Causality

Fig 1. Forward synthesis workflow of 4-(4-chlorophenoxy)butan-1-amine via Gabriel synthesis.

Mechanistic Design Choices:

-

Base Selection (

): Potassium carbonate is a mild, non-nucleophilic base. Its -

Solvent Dynamics (DMF):

reactions are highly sensitive to solvent effects. Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, drastically reducing reaction time compared to protic solvents. -

The Alpha-Effect in Deprotection: Hydrazine monohydrate is employed for the Ing-Manske deprotection. The adjacent nitrogen atoms in hydrazine create an "alpha-effect," making it an exceptionally potent nucleophile. It attacks the imide carbonyls to form a stable, insoluble 6-membered ring (phthalhydrazide). This precipitation acts as a thermodynamic sink, driving the equilibrium forward to completely liberate the target amine.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual cues (precipitation), chromatographic monitoring, and pH-dependent phase switching inherently confirm reaction progress.

Protocol A: Synthesis of N-[4-(4-Chlorophenoxy)butyl]phthalimide

Objective: Chemoselective etherification via

-

Preparation: Charge an oven-dried 500 mL round-bottom flask with 4-chlorophenol (12.86 g, 100 mmol) and anhydrous DMF (150 mL).

-

Deprotonation: Add anhydrous

(20.73 g, 150 mmol, 1.5 eq) in one portion. Stir the suspension vigorously at room temperature for 30 minutes. The solution will take on a slight yellow tint, validating phenoxide formation. -

Alkylation: Add N-(4-bromobutyl)phthalimide (29.6 g, 105 mmol, 1.05 eq) portion-wise to avoid clumping.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours.

-

In-Process Control: Analyze via TLC (Hexanes:EtOAc 3:1). The phenolic starting material (

~0.4) should be completely consumed, replaced by a new UV-active spot ( -

Workup & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (600 mL). The sudden shift in polarity forces the hydrophobic intermediate to crash out. Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 × 100 mL) to quantitatively remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Protocol B: Synthesis of 4-(4-Chlorophenoxy)butan-1-amine

Objective: Hydrazinolysis of the phthalimide to yield the free primary amine.

-

Preparation: Suspend the intermediate from Protocol A (~31 g, ~94 mmol) in absolute ethanol (300 mL) in a 1 L round-bottom flask.

-

Hydrazinolysis: Add hydrazine monohydrate (9.4 g, 188 mmol, 2.0 eq) dropwise. Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

-

Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Self-Validation: As the reaction proceeds, a dense, voluminous white precipitate (phthalhydrazide) will form, indicating successful cleavage.

-

Acidic Quench: Cool the reaction to room temperature. Carefully adjust the pH to ~2 using 2M

. This protonates the target amine, rendering it highly water-soluble, while the phthalhydrazide remains strictly insoluble. -

Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide. Wash the cake with a small volume of 0.1M

. -

Phase Switching & Extraction: Transfer the acidic filtrate to a separatory funnel and wash with dichloromethane (DCM, 100 mL) to remove any unreacted neutral organic impurities. Discard the DCM layer.

-

Free-Basing: Basify the aqueous layer to pH 12 using 5M

. The aqueous layer will turn cloudy as the free amine separates. -

Isolation: Extract the basified aqueous layer with DCM (3 × 150 mL). Combine the organic extracts, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the target compound as a pale yellow oil.

Quantitative Data & Analytical Characterization

The experimental conditions were optimized by comparing base and solvent combinations. The data below summarizes the superiority of the chosen protocol.

Table 1: Reaction Parameters & Yield Optimization

| Step | Base / Reagent | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| Etherification | DMF | 80 | 8 | 89% | Clean, quantitative precipitation upon aqueous quench. | |

| Etherification | EtOH | 78 | 12 | 62% | Incomplete reaction; competing hydrolysis of phthalimide. | |

| Deprotection | EtOH | 78 | 4 | 82% | Rapid formation of thermodynamic sink (phthalhydrazide). |

Table 2: Physicochemical & Analytical Data

| Compound | Physical State | Purity (HPLC) | Key |

| Intermediate | White Solid | >98% | |

| Final Product | Pale Yellow Oil | >97% |

Safety & Handling

-

4-Chlorophenol: Toxic and corrosive. Can be absorbed through the skin. Handle with nitrile gloves and avoid inhalation of vapors.

-

Hydrazine Monohydrate: Highly toxic, corrosive, and a suspected human carcinogen. Must be handled exclusively inside a certified chemical fume hood. Ensure all glassware contaminated with hydrazine is neutralized with a dilute bleach solution prior to washing.

References

Using 4-(4-Chlorophenoxy)butan-1-amine in fragment-based drug design

Application Notes & Protocols

Topic: A Structure-Guided Workflow for Evaluating 4-(4-Chlorophenoxy)butan-1-amine in Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity (micromolar to millimolar range) to the target protein.[4] These initial hits, despite their weak binding, often exhibit high "ligand efficiency" (LE)—a measure of binding energy per heavy atom—making them highly efficient starting points for chemical optimization.[4] By starting small, fragment libraries can explore chemical space more broadly and effectively than libraries of larger, more complex molecules.[2][4]

This guide outlines a comprehensive workflow for the evaluation of a novel candidate fragment, using 4-(4-Chlorophenoxy)butan-1-amine as a practical case study. We will proceed from initial characterization through primary screening, biophysical validation, structural determination, and finally, strategies for evolving a validated fragment hit into a potent lead compound.

Part 1: Candidate Fragment Characterization

The first step in any FBDD campaign is the careful selection and characterization of fragments. An ideal fragment library is diverse, highly soluble, and composed of molecules with favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3).[2][5][6][7]

1.1. Physicochemical Profile of 4-(4-Chlorophenoxy)butan-1-amine

Let's assess our candidate fragment against the Ro3 guidelines.

| Property | Value | "Rule of Three" Guideline | Conformance |

| Molecular Weight (MW) | 199.68 g/mol | < 300 Da | Yes |

| cLogP | ~2.8 - 3.1 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (from -O- and -NH2) | ≤ 3 | Yes |

| Rotatable Bonds | 6 | > 3 | No |

Note: While the number of rotatable bonds is slightly higher than the strict Ro3 guideline of ≤3, its overall profile makes it a viable candidate for initial screening.

1.2. Structural Features and Rationale for Inclusion

Beyond simple metrics, the structural motifs of a fragment provide vectors for interaction and future chemical elaboration.[4]

-

Chlorophenyl Group: This moiety can engage in hydrophobic interactions and potential halogen bonding within a target's binding pocket. Its defined shape provides a solid anchor point.

-

Primary Amine (-NH₂): A critical functional group that can act as a hydrogen bond donor and form salt bridges with acidic residues like aspartate or glutamate.[8] Crucially, it serves as a versatile synthetic handle for subsequent fragment evolution.[9][10]

-

Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor.

-

Butyl Chain: The flexible alkyl chain allows the fragment to adopt multiple conformations to fit optimally within a binding site.

Part 2: The Fragment-Based Drug Design Workflow

The FBDD process is a multi-stage funnel designed to identify promising fragments and rationally guide their optimization. The workflow integrates sensitive biophysical techniques with high-resolution structural biology.

Caption: High-level workflow for a typical FBDD campaign.

Part 3: Experimental Methodologies and Protocols

This section provides detailed protocols for the key experimental stages of the FBDD workflow.

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

Rationale: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an ideal primary screening technique. It measures the change in a protein's melting temperature (Tm) upon ligand binding.[11][] An increase in Tm (a positive ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[13] It is high-throughput, requires minimal protein, and is broadly applicable.[][14]

Methodology:

-

Protein Preparation:

-

Express and purify the target protein to >95% purity.

-

Dialyze the protein into a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically 2-5 µM.

-

-

Reagent Preparation:

-

Fragment Stock: Prepare a 100 mM stock of 4-(4-Chlorophenoxy)butan-1-amine in 100% DMSO.

-

Fluorescent Dye: Prepare a 500X stock of a solvatochromic dye (e.g., SYPRO Orange) in DMSO.

-

Assay Buffer: The same buffer used for protein dialysis.

-

-

Assay Plate Setup (384-well PCR plate):

-

Sample Wells (20 µL final volume):

-

10 µL of 4-10 µM protein solution (for a final concentration of 2-5 µM).

-

5 µL of assay buffer containing the fragment (for a final fragment concentration of 200 µM - 1 mM and a final DMSO concentration of ≤1%).

-

5 µL of assay buffer containing the fluorescent dye (for a final concentration of 5X).

-

-

Controls:

-

Apo Protein Control: Replace fragment solution with buffer containing an equivalent percentage of DMSO.

-

No Protein Control: Replace protein solution with assay buffer to check for dye fluorescence issues.

-

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to collect the contents.

-

Place the plate in a real-time PCR instrument.

-

Set up a melt-curve experiment:

-

Temperature Range: 25 °C to 95 °C.

-

Ramp Rate: 0.5-1.0 °C per minute.

-

Data Acquisition: Read fluorescence at each temperature increment.

-

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative.

-

Calculate the thermal shift: ΔTm = Tm (Protein + Fragment) - Tm (Apo Protein) .

-

A significant and reproducible ΔTm (e.g., > 1.5 °C) identifies the fragment as a preliminary "hit".

-

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free biophysical technique used to confirm direct binding and quantify interaction kinetics.[15][16] It measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over the immobilized protein (ligand).[17] This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target protein to a target level (e.g., 8,000-12,000 Response Units, RU) via standard amine coupling.

-

Deactivate remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without protein (or with an irrelevant protein) to subtract bulk refractive index changes.[17]

-

-

Assay Development:

-

Running Buffer: A buffer similar to the protein storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). Crucially, the running buffer must contain the same final percentage of DMSO as the fragment solutions to minimize solvent mismatch artifacts. [17][18]

-

Fragment Preparation: Prepare a serial dilution of 4-(4-Chlorophenoxy)butan-1-amine in running buffer (e.g., from 200 µM down to 1.56 µM). Include a buffer-only (zero concentration) sample for double referencing.

-

-

Data Acquisition:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the fragment concentrations in ascending order over both the target and reference flow cells.

-

Monitor the binding response (association phase) followed by a dissociation phase where only running buffer flows over the chip.

-

Perform a regeneration step between cycles if necessary to remove all bound fragments.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference channel signal and the "zero concentration" injection signal (double referencing).

-

For each concentration, plot the response units (RU) over time to generate sensorgrams.

-